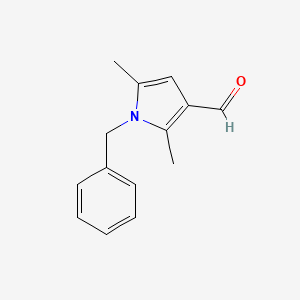

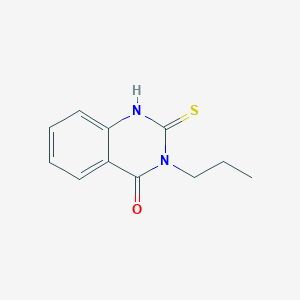

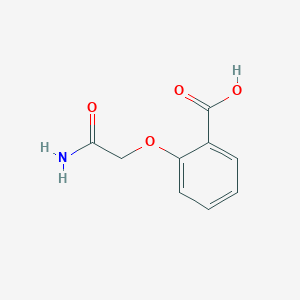

2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide involves condensation reactions, highlighting methods to prepare novel compounds with potential antioxidant activity. One study describes synthesizing N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives (Gopi & Dhanaraju, 2020). These methods showcase the versatility and chemical reactivity of indole derivatives, particularly in synthesizing compounds with significant antioxidant properties.

Molecular Structure Analysis

The molecular structure of compounds related to 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide often features significant conjugation and potential for hydrogen bonding, which can influence their chemical behavior and interactions. For instance, the crystal structure analysis of similar compounds shows the importance of hydrogen bonding in determining the molecular conformation and intermolecular interactions, as seen in studies of related acetamide derivatives (Helliwell et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide derivatives involves various reactions including nucleophilic substitution and condensation. These reactions are essential for creating a wide array of compounds with diverse biological activities. The synthesis and characterization of related compounds reveal the complexity and potential of these molecules in chemical synthesis and application (Nakai et al., 2003).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. For example, the crystalline structure of 2-(2-formylphenoxy)acetamide, a compound with a similar functional group arrangement, was determined using X-ray diffraction, showcasing the importance of structural analysis in understanding compound behavior (Geetha et al., 2023).

Chemical Properties Analysis

Chemical properties, including reactivity towards other compounds, stability under various conditions, and interactions with biological molecules, are fundamental aspects of research on 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide derivatives. Studies exploring the synthesis and biological activity evaluation of similar compounds provide insights into their chemical properties and potential applications (Debnath & Ganguly, 2015).

Aplicaciones Científicas De Investigación

Synthesis and Antioxidant Properties:

- A study by Gopi and Dhanaraju (2020) focused on synthesizing N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives and evaluating their antioxidant activity. These compounds showed considerable activity in antioxidant assays, with specific compounds like 3j, 3a, and 3k demonstrating remarkable activity due to the attachment of halogens at specific positions on the phenyl ring (Gopi & Dhanaraju, 2020).

Anti-Proliferative and Anti-Apoptotic Effects:

- Research by Wang et al. (2016) identified new compounds from Selaginella pulvinata, including (S)-(−)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide, which demonstrated the ability to inhibit cell growth and induce apoptosis in SK-mel-110 cells (Wang et al., 2016).

Antimicrobial Activity:

- Debnath and Ganguly (2015) synthesized a series of 2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamide derivatives and evaluated them for antibacterial and antifungal activities, finding some compounds with promising antimicrobial properties (Debnath & Ganguly, 2015).

Design and Synthesis for Antimicrobial and Antioxidant Agents:

- A study by Naraboli and Biradar (2017) involved the design and synthesis of compounds like 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-(4-(1H-indol-3-yl)-8-methyl-1H-benzo[b][1,4]diazepin-2-yl)phenyl)acetamide, which were screened for antimicrobial and antioxidant activities, with some showing potent effects (Naraboli & Biradar, 2017).

Antiallergic Properties:

- Research on new N-(pyridin-4-yl)-(indol-3-yl)acetamides as antiallergic agents by Menciu et al. (1999) demonstrated the potential of these compounds in inhibiting allergic responses, with certain compounds showing significant potency in histamine release assays (Menciu et al., 1999).

Cancer Research and Cytotoxic Agents:

- Modi et al. (2011) synthesized novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives and evaluated their cytotoxic activity against cancer cell lines, identifying compounds with promising anticancer properties (Modi et al., 2011).

Propiedades

IUPAC Name |

2-(3-formyl-2-methylindol-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-10(7-15)9-4-2-3-5-11(9)14(8)6-12(13)16/h2-5,7H,6H2,1H3,(H2,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMNUMFCLRBFHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC(=O)N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344753 |

Source

|

| Record name | 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide | |

CAS RN |

61922-00-7 |

Source

|

| Record name | 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1268778.png)

![5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1268782.png)